
Validating Felcisetrag's Cardiac Safety Profile: A
Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Felcisetrag

Cat. No.: B1672331 Get Quote

Felcisetrag, a highly selective 5-HT4 receptor agonist, demonstrates a promising cardiac

safety profile, distinguishing it from earlier, less selective drugs in its class. This guide provides

a comparative analysis of Felcisetrag's cardiac safety with the highly selective prucalopride

and the non-selective cisapride, supported by preclinical and clinical data.

Felcisetrag is under development for managing gastrointestinal motility disorders. A critical

aspect of its development is ensuring cardiovascular safety, a concern that led to the

withdrawal of the non-selective 5-HT4 agonist, cisapride, due to its association with serious

cardiac arrhythmias.[1] These arrhythmias were linked to the blockade of the human ether-à-

go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and

torsades de pointes.[2]

This guide will delve into the preclinical and clinical evidence that substantiates Felcisetrag's

cardiac safety, comparing its performance against both a safe and a withdrawn alternative.

Comparative Analysis of Cardiac Safety
The following tables summarize the key preclinical and clinical data on the cardiac effects of

Felcisetrag, prucalopride, and cisapride.

Table 1: Preclinical Cardiac Safety Data - hERG Channel
Inhibition
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Drug Target hERG IC50
Selectivity for
5-HT4 vs.
hERG

Reference

Felcisetrag (TD-

8954)

Highly selective

5-HT4 receptor

agonist

> 3 µM (no effect

observed)
> 2,000-fold [1]

Prucalopride

Highly selective

5-HT4 receptor

agonist

4.1 - 5.7 µM High [3][4]

Cisapride

Non-selective 5-

HT4 receptor

agonist

18 - 240 nM Low

Table 2: Clinical Cardiac Safety Data - QT Interval Effects
Drug

Study
Population

Dose(s)
Key Findings
on QT Interval

Reference

Felcisetrag
Patients with

gastroparesis

0.1 mg, 0.3 mg,

1.0 mg (IV)

No clinically

significant ECG

changes; no

subject receiving

felcisetrag had a

QTcF >500 ms.

Prucalopride
Healthy

volunteers

2 mg

(therapeutic) and

10 mg

(supratherapeuti

c)

No clinically

significant effects

on cardiac

repolarization;

upper limits of

90% CI for QTcS

were all <10 ms.

Cisapride
Withdrawn from

market
N/A

Associated with

QT prolongation

and torsades de

pointes.
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Experimental Protocols
hERG Patch-Clamp Assay
The assessment of a drug's potential to inhibit the hERG potassium channel is a critical

component of preclinical cardiac safety evaluation. The whole-cell patch-clamp technique is the

gold standard for this assessment.

Methodology:

Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene

are commonly used.

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an

appropriate growth medium.

Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g.,

37°C).

Cells are perfused with an extracellular solution, and a recording pipette filled with an

intracellular solution is used to establish a high-resistance seal with the cell membrane.

The membrane is then ruptured to allow for whole-cell recording.

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This

typically involves a depolarizing step to activate the channels, followed by a repolarizing step

to measure the tail current, which is characteristic of hERG channels.

Drug Application: The compound of interest is applied at various concentrations to determine

the concentration-response relationship.

Data Analysis: The magnitude of the hERG current (typically the tail current) is measured

before and after drug application. The percentage of current inhibition is calculated for each

concentration, and the data are fitted to a Hill equation to determine the IC50 value (the

concentration that causes 50% inhibition).
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Thorough QT/QTc Study
A "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess a drug's effect

on the QT interval in healthy volunteers.

Methodology:

Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or

parallel-group study is the standard design.

Study Population: A cohort of healthy male and female volunteers is recruited.

Treatment Arms:

Therapeutic Dose: The intended clinical dose of the investigational drug.

Supratherapeutic Dose: A dose higher than the therapeutic dose to assess the effect at

higher exposures.

Placebo: A negative control to account for any study-related changes in the QT interval.

Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) to

demonstrate the study's ability to detect such an effect.

ECG Monitoring:

12-lead electrocardiograms (ECGs) are recorded at multiple time points before and after

drug administration.

ECG recordings are typically performed at time points corresponding to the peak plasma

concentration of the drug.

Data Analysis:

The QT interval is measured from the ECGs and corrected for heart rate using a correction

formula (e.g., Fridericia's correction - QTcF, Bazett's correction - QTcB).
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The change from baseline in the corrected QT interval (ΔQTc) is calculated for each

treatment group.

The primary analysis compares the ΔQTc for the therapeutic and supratherapeutic doses

of the investigational drug to that of the placebo.

The study must demonstrate that it can detect a significant QT prolongation with the

positive control.

Regulatory guidelines (ICH E14) consider a drug to have a potential for QT prolongation if

the upper bound of the 95% confidence interval for the mean ΔΔQTc (drug - placebo)

exceeds 10 ms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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